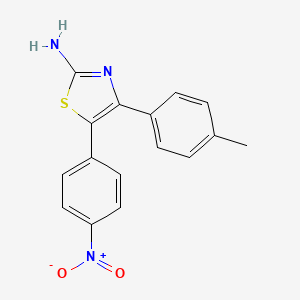![molecular formula C22H30N4O2 B15012757 2-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}-N,N-bis(2-methylpropyl)-4-nitroaniline](/img/structure/B15012757.png)
2-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}-N,N-bis(2-methylpropyl)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-NITROANILINE is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-NITROANILINE typically involves a multi-step process The initial step often includes the formation of the hydrazone derivative through the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is common to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-NITROANILINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids such as hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-NITROANILINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism by which 2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-NITROANILINE exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-NITROANILINE
- 2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-CHLOROANILINE
- 2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-METHOXYANILINE
Uniqueness
The uniqueness of 2-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-BIS(2-METHYLPROPYL)-4-NITROANILINE lies in its specific molecular structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H30N4O2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-[(E)-[(2-methylphenyl)hydrazinylidene]methyl]-N,N-bis(2-methylpropyl)-4-nitroaniline |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)14-25(15-17(3)4)22-11-10-20(26(27)28)12-19(22)13-23-24-21-9-7-6-8-18(21)5/h6-13,16-17,24H,14-15H2,1-5H3/b23-13+ |
InChI-Schlüssel |
DBKFARVAZFPXOU-YDZHTSKRSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |
Kanonische SMILES |
CC1=CC=CC=C1NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B15012680.png)
![N-[(1Z)-3-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15012691.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B15012695.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012701.png)

![4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15012715.png)
![2-chloro-5-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B15012721.png)
![5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012727.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15012728.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B15012736.png)


![Methyl 4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]benzoate](/img/structure/B15012781.png)
